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Introduction

The C16Y peptide, with the amino acid sequence DFKLFAVYIKYR, is a promising anti-
angiogenic agent that functions by targeting integrins av33 and a531.[1] Its mechanism of
action involves the disruption of key signaling pathways that are crucial for endothelial cell
migration, proliferation, and the formation of new blood vessels. These characteristics make
C16Y a valuable tool for in vitro studies in cancer research, ophthalmology, and other fields
where angiogenesis is a critical pathological process. A modified form, 3-diethylaminopropy!l
isothiocyanate (DEAP)-C16Y, has been developed to enhance stability and therapeutic efficacy
through self-assembly into nanoparticles.[1][2] This document provides detailed application
notes and protocols for the use of C16Y and its derivatives in cell culture experiments.

Mechanism of Action

C16Y exerts its anti-angiogenic effects by binding to integrin receptors avp33 and a5(31 on the
surface of endothelial cells. This interaction competitively inhibits the binding of extracellular
matrix proteins like laminin, leading to the inactivation of downstream signaling pathways.[1]
Specifically, C16Y has been shown to impair the Focal Adhesion Kinase (FAK) and the
Phosphoinositide 3-kinase (PI3K)-Akt signaling cascades.[1] The inhibition of these pathways
results in decreased endothelial cell migration, invasion, and the inability to form tubular
networks, which are all critical steps in angiogenesis.[1]
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Signaling Pathway Diagram
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Caption: C16Y peptide signaling pathway.

Data Presentation

Quantitative data for the unmodified C16Y peptide is limited in publicly available literature. Most
studies focus on the more stable DEAP-C16Y nanoformulation. The following tables
summarize the available quantitative and qualitative data for both C16Y and DEAP-C16Y to
facilitate comparison.

Table 1: Effect of C16Y and DEAP-C16Y on Endothelial
Cell Function

Parameter

Peptide

Cell Type

Concentrati
on

Observed
Effect

Citation

Cell Viability

Cl6Y &
DEAP-C16Y

HUVECs

Not specified

Negligible

cytotoxicity

[1]

Cell Migration

DEAP-C16Y

HUVECs

Not specified

Greater
potency in
suppression
than C16Y

[1]

Tube

Formation

Cley &
DEAP-C16Y

HUVECs

Not specified

>80%
suppression
of endothelial
tubule
network

formation

[1]

Tube

Formation

DEAP-C16Y

HUVECs

100 pg/ml

Significant
inhibition of
tube

formation

Table 2: General Concentration Ranges for Anti-
Angiogenic Peptides in Cell Culture Assays
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Peptide

Assay Concentration Cell Type Citation
Range

Cell Migration 0.001 - 50 uM HUVECs

Cell Adhesion 5 p giwell HUVECs

Tube Formation 1-25uM HUVECs

Experimental Protocols

Peptide Preparation and Storage

Solubility: The C16Y peptide has a high proportion of hydrophobic and basic amino acids. For
cell culture applications, it is recommended to first dissolve the peptide in a small amount of
sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this
stock solution can be diluted to the final working concentration in serum-free cell culture
medium or phosphate-buffered saline (PBS). To avoid precipitation, add the DMSO stock
dropwise to the aqueous buffer while gently vortexing. The final concentration of DMSO in the
cell culture should be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.

Storage: Lyophilized C16Y peptide should be stored at -20°C or -80°C. Once reconstituted in
DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored
at -20°C. Peptide solutions are generally less stable than their lyophilized form.

Experimental Workflow: In Vitro Angiogenesis Assays
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Caption: General workflow for in vitro angiogenesis assays with C16Y.

Protocol 1: Wound Healing (Scratch) Assay for Cell
Migration

This assay assesses the effect of C16Y on the collective migration of a sheet of cells.
Materials:

+ Human Umbilical Vein Endothelial Cells (HUVECS)

e Complete endothelial cell growth medium (e.g., EGM-2)

o 24-well tissue culture plates

o Sterile p200 pipette tips

¢ C16Y peptide stock solution (in DMSQO)

e Serum-free basal medium

* Microscope with a camera
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Procedure:

Seed HUVECSs in a 24-well plate and culture until they form a confluent monolayer.

Once confluent, gently create a linear scratch in the monolayer using a sterile p200 pipette
tip.

Wash the wells twice with PBS to remove detached cells.

Replace the medium with serum-free basal medium containing different concentrations of
C16Y peptide (e.g., 0.1, 1, 10, 25 puM). Include a vehicle control (DMSO at the highest
concentration used for the peptide) and a positive control (e.g., complete medium with
growth factors).

Place the plate in a 37°C, 5% CO2 incubator.

Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).

Quantify the migration by measuring the width of the scratch at different points or the total
area of the scratch at each time point using image analysis software (e.g., ImageJ).
Calculate the percentage of wound closure.

Protocol 2: Transwell Migration Assay (Boyden
Chamber)

This assay evaluates the chemotactic response of cells to C16Y.

Materials:

HUVECs

Transwell inserts (e.g., 8 um pore size for 24-well plates)

Serum-free and complete endothelial cell growth medium

C16Y peptide stock solution

Cotton swabs
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 Fixation solution (e.g., 4% paraformaldehyde)
 Staining solution (e.g., 0.1% Crystal Violet)
Procedure:

o Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom
chambers and incubating for at least 1 hour at 37°C.

e Harvest HUVECs and resuspend them in serum-free medium at a concentration of 1 x 106
cells/mL.

 In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g.,
complete medium with growth factors).

e In the upper chamber (the Transwell insert), add the HUVEC suspension. Add different
concentrations of C16Y peptide to the upper chamber. Include appropriate controls.

 Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

 After incubation, remove the non-migrated cells from the top surface of the membrane by
gently scraping with a cotton swab.

o Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for
10 minutes.

 Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.
e Wash the inserts with water and allow them to air dry.

o Count the number of migrated cells in several random fields of view under a microscope.

Protocol 3: Tube Formation Assay on Matrigel

This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:

e HUVECs
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» Matrigel (growth factor reduced)

e Pre-chilled 96-well plate

e Pre-chilled pipette tips

e C16Y peptide stock solution

» Endothelial cell basal medium
Procedure:

o Thaw Matrigel on ice overnight at 4°C.

o Using pre-chilled pipette tips, coat the wells of a pre-chilled 96-well plate with 50 pL of
Matrigel per well. Avoid introducing air bubbles.

 Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

e Harvest HUVECs and resuspend them in basal medium containing different concentrations
of C16Y peptide.

e Seed the HUVECs onto the solidified Matrigel at a density of 1.5-2.0 x 10”4 cells per well.
 Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
» Observe and photograph the formation of tubular networks using a microscope.

e Quantify angiogenesis by measuring the total tube length, number of branch points, and
number of loops using image analysis software.

Protocol 4: Western Blot for FAK and Akt
Phosphorylation

This protocol is to assess the effect of C16Y on the activation of key signaling molecules.

Materials:
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HUVECs

C16Y peptide

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus

Western blot transfer system

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Akt (Ser473),
anti-total Akt, and a loading control (e.g., anti-GAPDH or anti--actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Seed HUVECs and grow to 70-80% confluency.

Serum-starve the cells for 4-6 hours.

Treat the cells with the desired concentrations of C16Y for various time points (e.g., 0, 15,
30, 60 minutes).

Lyse the cells with ice-cold lysis buffer.

Determine the protein concentration of each lysate.

Perform SDS-PAGE to separate the proteins.

Transfer the proteins to a PVDF or nitrocellulose membrane.
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e Block the membrane with blocking buffer for 1 hour at room temperature.
e Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

» Detect the protein bands using a chemiluminescent substrate and an imaging system.

o Quantify the band intensities and normalize the phosphorylated protein levels to the total
protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for C16Y Peptide in
Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606958#how-to-use-c16y-peptide-in-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15606958?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/26269603/
https://pubmed.ncbi.nlm.nih.gov/26269603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9771939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9771939/
https://www.benchchem.com/product/b15606958#how-to-use-c16y-peptide-in-cell-culture
https://www.benchchem.com/product/b15606958#how-to-use-c16y-peptide-in-cell-culture
https://www.benchchem.com/product/b15606958#how-to-use-c16y-peptide-in-cell-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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